3-(4-Aminophenyl)-1-phenylpropan-1-ol
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Overview
Description
3-(4-Aminophenyl)-1-phenylpropan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a phenylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Nitrophenyl)-1-phenylpropan-1-one using a reducing agent such as hydrogen in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes typically use high-pressure hydrogen gas and a palladium or platinum catalyst to ensure efficient reduction of the nitro group to an amino group.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming 3-(4-Aminophenyl)-1-phenylpropane.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Aminophenyl)-1-phenylpropan-1-one.
Reduction: 3-(4-Aminophenyl)-1-phenylpropane.
Substitution: Depending on the electrophile used, various substituted derivatives can be formed.
Scientific Research Applications
3-(4-Aminophenyl)-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-1-phenylpropan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)coumarin: Known for its anti-inflammatory properties.
2-(4-Aminophenyl)benzothiazole: Exhibits antimicrobial activity.
Uniqueness
3-(4-Aminophenyl)-1-phenylpropan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(4-aminophenyl)-1-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15,17H,8,11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGFAPZFIPZNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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